Dihydrocalythropsin

Description

Overview of Dihydrochalcones in Natural Product Chemistry

Dihydrochalcones are a distinct class of plant secondary metabolites belonging to the flavonoid family. mdpi.comnih.gov Structurally, they are characterized by an open-chain flavonoid skeleton in which two aromatic rings are joined by a saturated three-carbon bridge, distinguishing them from their unsaturated counterparts, chalcones. researchgate.net In plants, chalcones and dihydrochalcones serve as key intermediates in the biosynthetic pathway of other flavonoids. mdpi.comacademicjournals.org

This class of compounds has garnered significant attention from researchers due to a wide spectrum of pharmacological properties. mdpi.comresearchgate.net Studies have revealed that dihydrochalcones exhibit numerous biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comresearchgate.netresearchgate.net These compounds are found in various plants, with apples being a particularly well-known dietary source. nih.gov Their diverse bioactivities make them promising candidates for further investigation in drug discovery and development. researchgate.netnih.gov

Historical Context of Dihydrocalythropsin Discovery

The discovery of this compound emerged from a focused effort by the National Cancer Institute (NCI) to identify novel, tubulin-interactive cytotoxic agents from natural sources. acs.org This research involved screening crude plant extracts to find new chemical structures with potential for development as anticancer drugs. The investigation into the constituents of Calythropsis aurea was initiated after its extract displayed a compelling pattern of activity in cytotoxicity assays. acs.orgresearchgate.net

This compound was first isolated from the crude extract of Calythropsis aurea, a plant belonging to the Myrtaceae family. mdpi.comresearchgate.netbotanyjournals.com The initial screening of the extract in the NCI's 60-cell line assay revealed a pattern of differential cytotoxicity that was similar to compounds known to interact with tubulin, a key protein involved in cell division. acs.orgresearchgate.net

This promising result prompted a cytotoxicity-guided fractionation of the extract. This process led researchers John A. Beutler, John H. Cardellina II, and their colleagues at the NCI to the isolation of two previously unknown chalcones. acs.org These were named calythropsin (B134639) and this compound. acs.orgbotanyjournals.com The structure of this compound was elucidated through extensive spectroscopic analysis, including high-resolution electron ionization mass spectrometry (HREIMS) and various Nuclear Magnetic Resonance (NMR) techniques. acs.org This analysis established its molecular formula as C₁₆H₁₆O₅. acs.org

Significance of this compound in Bioactive Compound Research

The significance of this compound in the field of bioactive compound research stems from its discovery context and its inherent properties. While testing in the NCI's 60-cell line panel showed this compound to be approximately ten times less potent than its co-isolated analogue, calythropsin, it was found in considerably greater abundance within the plant extract. acs.org

Data Tables

Table 1: Key Research Findings on this compound

| Attribute | Description | Source(s) |

| Compound Name | This compound | acs.org |

| Natural Source | Calythropsis aurea (Myrtaceae) | mdpi.comacs.orgbotanyjournals.com |

| Compound Class | Dihydrochalcone (B1670589) (Flavonoid) | mdpi.comresearchgate.net |

| Molecular Formula | C₁₆H₁₆O₅ | acs.org |

| Discovery Context | Isolated through cytotoxicity-guided fractionation of the plant extract. | acs.orgresearchgate.net |

| Initial Bioactivity | Showed a cytotoxic profile in the NCI 60-cell line screening assay. | acs.org |

| Relative Potency | Approximately tenfold less potent than the co-isolated compound, calythropsin. | acs.org |

| Relative Abundance | Occurred in considerably greater abundance in the extract compared to calythropsin. | acs.org |

| Proposed Mechanism | The cytotoxic pattern was similar to tubulin-interactive agents, suggesting a weak effect on mitosis. | academicjournals.orgacs.orgresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

151703-05-8 |

|---|---|

Molecular Formula |

C16H16O5 |

Molecular Weight |

288.29 g/mol |

IUPAC Name |

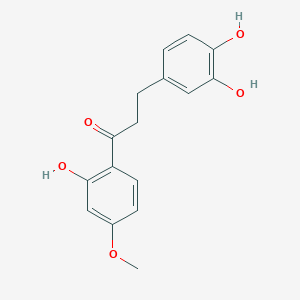

3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C16H16O5/c1-21-11-4-5-12(15(19)9-11)13(17)6-2-10-3-7-14(18)16(20)8-10/h3-5,7-9,18-20H,2,6H2,1H3 |

InChI Key |

DLFRZAUWKODFLD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)CCC2=CC(=C(C=C2)O)O)O |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCC2=CC(=C(C=C2)O)O)O |

Other CAS No. |

151703-05-8 |

Synonyms |

dihydrocalythropsin |

Origin of Product |

United States |

Isolation and Characterization Methodologies of Dihydrocalythropsin

Botanical Sources and Extraction Techniques

Dihydrocalythropsin was first identified and isolated from Calythropsis aurea, a plant species belonging to the Myrtaceae family. nih.govresearchgate.net The isolation process was guided by the cytotoxic properties of the plant's extract. nih.gov

The initial step involved creating a crude organic extract from the plant material. nih.govscirp.org This extract demonstrated a pattern of differential cytotoxicity in the National Cancer Institute's 60-cell line assay that was similar to compounds known to interact with tubulin. nih.govsfasu.edu This bioactivity guided the subsequent fractionation and purification process. The isolation of this compound was achieved alongside a related new chalcone (B49325), calythropsin (B134639). nih.govsfasu.edu The purification of these compounds from the crude extract was accomplished through methods including reversed-phase high-performance liquid chromatography (HPLC). sfasu.edu this compound was found to be more abundant in the extract compared to calythropsin. sfasu.edu

Following its initial discovery, this compound has been identified in other plant species. Notably, it has been isolated from the aerial parts of Boronia inconspicua. journaljalsi.comresearchgate.netijpsjournal.com In this plant, it was found with other novel dihydrochalcones. journaljalsi.comresearchgate.net

While comprehensive phytochemical studies have been conducted on Pterocarpus soyauxii (Fabaceae), identifying numerous flavonoids, isoflavonoids, and benzofurans, the presence of this compound has not been specifically documented in the available literature. nih.govresearchgate.net However, related species such as Pterocarpus marsupium have been reported to contain dihydrochalcones as a class of compounds, suggesting the potential for their presence across the genus. ijpsjournal.comscispace.commdpi.com

| Plant Species | Family | Part Used | Co-isolated Compounds (Examples) |

|---|---|---|---|

| Calythropsis aurea | Myrtaceae | Not specified in source | Calythropsin |

| Boronia inconspicua | Rutaceae | Aerial parts | 2′,4,4′,6′-tetrahydroxy-5-(E-3,7-dimethylocta-2,6-dienyl)-3-(3-methylbut-2-enyl)dihydrochalcone, 2′,4,4′,6′-tetrahydroxy-3,5-di(3-methylbut-2-enyl)dihydrochalcone |

Primary Isolation from Calythropsis aurea (Myrtaceae)

Chromatographic Separation and Purification Strategies

The purification of this compound from crude plant extracts relies on multi-step chromatographic techniques. sarpublication.com These methods separate compounds based on their differential physicochemical properties, such as polarity and affinity for the stationary phase.

A general strategy for isolating this compound involves:

Extraction : The dried and powdered plant material is first extracted with an organic solvent, such as methanol (B129727) or a dichloromethane/methanol mixture, to create a crude extract containing a complex mixture of phytochemicals.

Initial Fractionation : This crude extract is often subjected to preliminary separation using techniques like column chromatography with a silica (B1680970) gel stationary phase. The mobile phase typically consists of a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate), which separates the extract into several fractions with reduced complexity.

Fine Purification : The fractions containing the target compound, as identified by methods like thin-layer chromatography (TLC), undergo further purification. High-performance liquid chromatography (HPLC) is a crucial technique at this stage. Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (such as a water/acetonitrile or water/methanol gradient), is highly effective for the final isolation of pure dihydrochalcones. ijpsjournal.commdpi.com For the separation of calythropsin from Calythropsis aurea, a reversed-phase HPLC system with a hexane-EtOAc mobile phase was employed. sfasu.edu

Spectroscopic Elucidation Techniques for Structural Confirmation

Once a pure sample of this compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing clues about its substructures.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the various functional groups present in the molecule. For this compound, this would include characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the ketone, and aromatic (C=C) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the complete carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments are performed. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. The precise structural confirmation of this compound was achieved through detailed analysis of its NMR data. sfasu.edu

| Position | ¹³C (125 MHz) δ [ppm] | ¹H (500 MHz) δ [ppm] (J in Hz) |

|---|---|---|

| 1' | 106.1 | - |

| 2' | 164.9 | - |

| 3' | 93.5 | 6.06, d (2.3) |

| 4' | 165.7 | - |

| 5' | 91.3 | 5.92, d (2.3) |

| 6' | 131.7 | - |

| 1 | 133.5 | - |

| 2 | 115.7 | 6.78, d (2.0) |

| 3 | 145.2 | - |

| 4 | 143.7 | - |

| 5 | 115.4 | 6.72, d (8.1) |

| 6 | 120.1 | 6.61, dd (8.1, 2.0) |

| α | 46.1 | 3.22, t (7.5) |

| β | 30.7 | 2.84, t (7.5) |

| C=O | 205.3 | - |

| OMe | 55.4 | 3.78, s |

Biosynthetic Pathways of Dihydrocalythropsin

General Biosynthesis of Chalcones in Plants

Chalcones are the central precursors to all flavonoids, and their formation is a pivotal point in the biosynthesis of a vast array of plant secondary metabolites. nih.govbotanyjournals.com Dihydrochalcones, including dihydrocalythropsin, are derived from this core pathway. academicjournals.org

Role of the Phenylpropanoid Pathway

The journey to this compound begins with the general phenylpropanoid pathway, a fundamental metabolic route in higher plants responsible for producing a variety of phenolic compounds from the amino acid L-phenylalanine. ijpsr.comfrontiersin.org This pathway provides the essential C6-C3 backbone structure of chalcones. ijpsr.com

The initial committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. researchgate.net Subsequently, cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of cinnamic acid to form p-coumaric acid. nih.gov The final step in this precursor-forming sequence is the activation of p-coumaric acid to its thioester, p-coumaroyl-CoA, a reaction mediated by 4-coumarate-CoA ligase (4CL) . researchgate.net This activated molecule is now ready to enter the flavonoid-specific pathway.

Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI) Activity

Chalcone synthase (CHS) is the gatekeeper enzyme of the flavonoid pathway. researchgate.net It catalyzes a multi-step condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, which are derived from primary metabolism. ijpsr.com This reaction forms a polyketide intermediate that cyclizes and aromatizes to produce the characteristic C6-C3-C6 structure of naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). botanyjournals.commdpi.com

In the majority of flavonoid biosynthetic routes, chalcone isomerase (CHI) rapidly catalyzes the stereospecific cyclization of the open-chain naringenin chalcone into the flavanone (B1672756) (2S)-naringenin. academicjournals.orgmdpi.com However, the formation of dihydrochalcones requires the chalcone intermediate to be intercepted before this isomerization occurs.

Proposed this compound Biosynthesis within the Flavonoid Pathway

The biosynthesis of dihydrochalcones like this compound represents a significant branch from the central flavonoid pathway. nih.gov Instead of being isomerized, the chalcone scaffold undergoes reduction. The prevailing hypothesis is that the α,β-double bond in the three-carbon bridge of a chalcone precursor is reduced to a single bond, thus forming the dihydrochalcone (B1670589) backbone.

While the specific precursor to this compound has not been definitively identified, it is proposed to be a hydroxylated and/or methoxylated derivative of naringenin chalcone. The structural modifications (hydroxylation, methoxylation, and prenylation) that distinguish this compound likely occur at various stages of the pathway, either on the chalcone intermediate itself or after the formation of a basic dihydrochalcone core.

Enzymatic Mechanisms of Dihydrochalcone Formation

The key enzymatic step that defines dihydrochalcone biosynthesis is the reduction of the α,β-double bond of a chalcone. The enzyme responsible for this reaction is a chalcone reductase . The activity of such reductases prevents the chalcone intermediate from being utilized by CHI, thereby diverting metabolic flux towards dihydrochalcone production.

While a specific reductase for this compound has not been characterized, research in other plant species has identified enzymes with this function. For instance, in poplar (Populus species), a dihydrochalcone-specific O-methyltransferase (DOMT) has been identified, which is responsible for the methylation of dihydrochalcones, a final decorative step in their biosynthesis. nih.gov This suggests that a suite of tailoring enzymes, including reductases and methyltransferases, are involved in producing the final structure of complex dihydrochalcones like this compound.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of flavonoids, including dihydrochalcones, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes, such as PAL, C4H, 4CL, and CHS, is often coordinately controlled by complexes of transcription factors.

Studies in various plants have shown that transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat families form regulatory complexes that bind to the promoter regions of flavonoid biosynthetic genes, thereby activating or repressing their transcription. While the specific transcription factors controlling this compound biosynthesis in Calythropsis aurea are unknown, it is highly probable that a similar regulatory network is in place to control the flux through the pathway and the tissue-specific accumulation of the compound.

Data Tables

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme | Abbreviation | Function | Pathway Stage |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. | Phenylpropanoid Pathway |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. | Phenylpropanoid Pathway |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. | Phenylpropanoid Pathway |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form a chalcone. | Flavonoid Biosynthesis |

| Chalcone Reductase | - | Reduces the α,β-double bond of a chalcone to form a dihydrochalcone. | Dihydrochalcone Branch |

| O-Methyltransferase | OMT | Adds a methyl group to a hydroxyl group on the dihydrochalcone scaffold. | Tailoring Reactions |

Table 2: Potential Regulatory Factors in Dihydrochalcone Biosynthesis

| Factor Type | Examples | Function |

| Transcription Factors | MYB, bHLH, WD40 | Form complexes to regulate the expression of biosynthetic genes. |

| Developmental Cues | Tissue type, age | Influence the spatial and temporal accumulation of compounds. |

| Environmental Stimuli | Light, stress | Can induce or suppress the phenylpropanoid and flavonoid pathways. |

Synthetic Approaches to Dihydrocalythropsin and Analogues

Total Synthesis Strategies for Dihydrocalythropsin

The total synthesis of this compound, chemically known as 3-(3,4-Dihydroxyphenyl)-1-(2-Hydroxy-4-Methoxyphenyl)propan-1-one, has not been explicitly detailed in a dedicated publication. However, established synthetic routes for other naturally occurring dihydrochalcones provide a reliable blueprint for its construction. mdpi.comyakhak.org The general strategy involves a two-stage process: the initial synthesis of a chalcone (B49325) precursor followed by the selective reduction of the α,β-unsaturated double bond. nih.gov

A plausible retrosynthetic analysis for this compound would begin with the disconnection of the propane (B168953) chain, identifying the corresponding chalcone as the key intermediate. This chalcone precursor would be formed through a Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone (B1666503) and a benzaldehyde (B42025).

Retrosynthetic Approach:

Target Molecule: this compound

Key Disconnection: Reduction of the C-C single bond in the propane bridge to reveal the C=C double bond of a chalcone.

Intermediate: 2',4,4'-Trihydroxy-4-methoxychalcone (hypothetical precursor).

Further Disconnection (Claisen-Schmidt): Breaking the bond between the α-carbon and β-carbon of the enone system.

Starting Materials:

2-Hydroxy-4-methoxyacetophenone (for the A-ring).

3,4-Dihydroxybenzaldehyde (protocatechualdehyde) (for the B-ring).

The synthesis would proceed by first performing the base-catalyzed Claisen-Schmidt condensation of these two starting materials. Protecting groups for the catechol moiety (3,4-dihydroxy) on the benzaldehyde may be required to prevent side reactions, followed by deprotection after the condensation. The subsequent and final step is the selective reduction of the enone double bond of the resulting chalcone to yield this compound. Syntheses of similar natural products like taccabulins and evelynin have been successfully achieved using this general methodology. mdpi.com

Semi-synthetic Modifications of Chalcone Scaffolds

The most prevalent method for synthesizing dihydrochalcones is through the semi-synthesis from a chalcone scaffold. This approach hinges on the selective reduction of the α,β-unsaturated carbonyl system present in chalcones. mdpi.com

The initial and crucial step is the synthesis of the chalcone precursor itself. The Claisen-Schmidt condensation is the most common and convenient method, involving the reaction of an aryl methyl ketone with an aryl aldehyde in the presence of a base catalyst like sodium hydroxide (B78521) or potassium hydroxide. ijpsr.com For this compound, this would involve condensing 2-hydroxy-4-methoxyacetophenone with 3,4-dihydroxybenzaldehyde.

Once the chalcone is obtained, the defining transformation is the reduction of the C=C double bond to produce the dihydrochalcone (B1670589) structure. Several methods have been developed for this chemoselective reduction, ensuring the carbonyl group remains intact. nih.govnih.gov

| Reduction Method | Catalyst/Reagent | Conditions | Selectivity | Reference |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | H₂ gas, atmospheric pressure | High | researchgate.net |

| Rhodium (Rh) complexes | H₂ gas | High | nih.gov | |

| Ruthenium (Ru) salts | H₂ gas, Dioxane, 80 °C | High | nih.gov | |

| Transfer Hydrogenation | Ammonium Formate / Pd-C | - | Reduces C=C and C=O | researchgate.net |

| Organocatalyzed Reduction | Hantzsch Ester / Ephedrine | Metal-free, biomimetic | High | asianpubs.org |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol (B129727)/Water, 0 °C | Can also reduce C=O | nih.gov |

Catalytic hydrogenation using catalysts like palladium on carbon is a highly effective method. researchgate.net For instance, the conversion of flavanone (B1672756) glycosides like naringin (B1676962) to their corresponding dihydrochalcones is achieved using a catalyst and molecular hydrogen at atmospheric pressure in the presence of 10% KOH. researchgate.net Alternative methods include transfer hydrogenation and organocatalyzed reductions, which offer milder, metal-free conditions. researchgate.netasianpubs.org

Rational Design and Synthesis of this compound Derivatives

The dihydrochalcone scaffold is a valuable template in medicinal chemistry, and its rational modification allows for the tuning of biological activities. nih.gov The design of this compound derivatives would follow principles established from extensive studies on related flavonoids.

A primary strategy involves the alkylation of free hydroxyl groups . Introducing alkyl, benzyl (B1604629), or prenyl chains can increase the lipophilicity of the molecule, which may enhance cell membrane permeability and biological activity. nih.gov For example, the catalytic Friedel–Crafts alkylation of a dihydrochalcone using cinnamyl, benzyl, and isoprenyl alcohols has been used to generate libraries of derivatives with cytotoxic and antibacterial properties. nih.gov Applying this to this compound, the hydroxyl groups at positions 2', 3, and 4 could be targeted for selective alkylation.

Another approach is the modification of the substitution pattern on the A and B aromatic rings. The electronic properties of the molecule can be modulated by introducing different functional groups. A study on various chalcone and dihydrochalcone analogs as anti-inflammatory agents found that the specific arrangement and nature of methoxy (B1213986) and hydroxyl groups were critical for activity. nih.gov

The following table summarizes how structural modifications on chalcone-like scaffolds can influence their properties, providing a basis for the rational design of this compound derivatives.

| Modification Strategy | Example Functionalization | Potential Effect | Reference |

| O-Alkylation | Addition of alkyl or benzyl groups to hydroxyls. | Increased lipophilicity, potential for enhanced cytotoxicity or antibacterial activity. | nih.gov |

| C-Prenylation | Introduction of prenyl groups onto the aromatic rings. | Enhanced bioactivity and membrane interaction. | nih.gov |

| Ring Substitution | Varying methoxy and hydroxyl group positions. | Modulation of anti-inflammatory and antioxidant activity. | nih.gov |

| Heterocyclic Hybrids | Using the dihydrochalcone as a scaffold to build heterocyclic rings like pyrazolines. | Can increase biological potential and introduce new pharmacological activities. | nih.gov |

Chemoenzymatic Synthesis Methods for this compound Precursors

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. This approach is particularly advantageous for producing dihydrochalcone precursors, offering mild reaction conditions and high stereoselectivity. researchgate.net

The key step in forming the dihydrochalcone scaffold—the reduction of the C=C double bond—can be effectively catalyzed by enzymes. Whole cells of various microorganisms, including cyanobacteria (Anabaena laxa, Aphanizomenon klebahnii), have been shown to perform highly efficient and regioselective bio-reduction of chalcones to yield dihydrochalcones with yields often exceeding 99%. researchgate.net This method is considered more economical and environmentally friendly than many chemical hydrogenation procedures. nih.gov Isolated ene-reductases are also employed for this transformation, offering the potential for asymmetric synthesis if a chiral center is formed.

Enzymes can also be used to create novel derivatives. In one study, a tyrosinase from Bacillus megaterium was used to hydroxylate a dihydrochalcone scaffold, introducing a new catechol moiety and significantly increasing the compound's antioxidant and anti-inflammatory activities. tandfonline.com A similar strategy could be applied to this compound to generate new, potentially more potent, polyhydroxylated derivatives.

Furthermore, enzymes like lipases can be used for the kinetic resolution of racemic intermediates that might be formed during a synthetic sequence, enabling the production of enantiomerically pure compounds. nih.gov

Structure Activity Relationship Sar Studies of Dihydrocalythropsin and Its Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for compounds like Dihydrocalythropsin involves a range of methodologies, from qualitative assessments to sophisticated computational models. These techniques help researchers understand how structural modifications influence biological outcomes. spirochem.com

Quantitative Structure-Activity Relationships (QSAR) QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nite.go.jpwikipedia.orgnih.gov These models use physicochemical properties or theoretical molecular descriptors as predictors for the biological response. wikipedia.orgjocpr.com The general form of a QSAR model can be expressed as: Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

QSAR helps to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the costs associated with experimental screening. nih.govjocpr.com Both 2D- and 3D-QSAR methods are employed. 2D-QSAR uses descriptors like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters), while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) consider the three-dimensional fields surrounding the molecules. wikipedia.orgnih.gov

Inductive Logic Programming (ILP) Inductive Logic Programming (ILP) is a subfield of artificial intelligence that uses logic programming to represent observations, background knowledge, and hypotheses. scispace.comaaai.orgresearchgate.net In the context of SAR, ILP can derive symbolic rules that explain the activity of compounds based on their chemical structure. aaai.org Unlike methods that rely on numerical descriptors, ILP can identify complex structural patterns and relationships in a format that is often more intuitive for chemists to understand. aaai.org This technique is particularly useful for discovering novel structural features that might be missed by traditional QSAR approaches and has been successfully applied to determine the SAR of diverse chemical classes, including flavonoids. scispace.comresearchgate.net

Identification of Key Structural Features Influencing Biological Activity

The biological activity of chalcones and dihydrochalcones is intrinsically linked to their core structure, which consists of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system (or its saturated equivalent in dihydrochalcones). researchgate.net SAR studies on this class of compounds have revealed that substitutions on these rings are critical determinants of their pharmacological effects. researchgate.netnih.gov

The presence, number, and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl rings of chalcones significantly modulate their biological activity. researchgate.net These substituents influence key physicochemical properties such as solubility, electronic distribution, and the capacity for hydrogen bonding, all of which affect how the molecule interacts with its biological target. mdpi.comslideshare.netcutm.ac.in

Table 1: Influence of Hydroxyl and Methoxy Groups on Chalcone (B49325) Activity

Substitution Effect on Physicochemical Properties General Impact on Biological Activity Reference Hydroxyl (-OH) Increases polarity; acts as H-bond donor/acceptor. Often enhances activity through hydrogen bonding with target sites. Can be crucial for antioxidant activity. [22, 35] Methoxy (-OCH3) Increases lipophilicity compared to -OH; acts as H-bond acceptor; can alter electronic properties. Can increase bioavailability and metabolic stability. Effects on activity are position-dependent and can be either positive or negative. [9, 22, 42] Poly-hydroxylation/methoxylation Significantly alters solubility and electronic character. The pattern of substitution is key; specific patterns can lead to highly potent compounds. [9, 15]

The nature and position of substituents on both the A and B aromatic rings of the chalcone scaffold are fundamental to their biological profile. researchgate.net The electronic properties of these substituents—whether they are electron-donating (activating) or electron-withdrawing (deactivating)—play a significant role. libretexts.org

Table 2: Structure-Activity Relationship of A and B Ring Substitutions in Chalcones

Ring Substitution Type Observed Effect on Activity Example Target/Activity Reference Ring A Electron-Withdrawing Group (e.g., -NO2) Enhanced antibacterial activity (when combined with electron-donating group on Ring B). Antibacterial wikipedia.org Ring A Dimethoxy/Dihydroxyl groups Increased inhibition of BCRP-mediated drug resistance. Anticancer (MDR reversal) researchgate.net Ring B Electron-Donating Group (e.g., -OH, -OCH3) Beneficial for antibacterial activity. Antibacterial wikipedia.org Ring B Halogen substitution (e.g., -Cl, -Br) Can lead to better inhibitors of NF-κB. Anti-inflammatory researchgate.net

Impact of Hydroxyl and Methoxy Substitutions on Activity

Pharmacophore Identification and Molecular Docking Studies

Computational techniques like pharmacophore modeling and molecular docking provide deep insights into the SAR of this compound and its derivatives at a molecular level. medsci.orgnih.gov

Pharmacophore Identification A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. nih.gov Ligand-based pharmacophore models can be generated by aligning a set of active molecules and extracting their common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. nih.govjapsonline.com These models serve as 3D queries for virtual screening of compound libraries to identify new potential hits with different chemical scaffolds but the same crucial interactive features. jppres.comnih.gov For a class of compounds like chalcones, identifying a common pharmacophore can help explain why certain substitution patterns are essential for activity and guide the design of new, more effective molecules. jcdr.net

Molecular Docking Studies Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. europeanreview.org This technique allows researchers to visualize the plausible binding modes of this compound derivatives and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov Docking studies can rationalize the observed SAR by showing, for example, why a hydroxyl group at a specific position leads to higher potency due to the formation of a critical hydrogen bond with an amino acid residue in the binding pocket. plos.org The results of docking studies, often expressed as a binding energy or score, help to rank potential drug candidates and prioritize them for synthesis and biological testing. europeanreview.orgnih.gov These in silico studies are powerful tools for understanding biological activity and accelerating the drug discovery process. mdpi.commedsci.org

Advanced Analytical Methodologies for Dihydrocalythropsin Research

Quantitative and Qualitative Analysis in Biological Systems

The analysis of dihydrocalythropsin within biological systems, such as plant extracts or cell cultures, necessitates both qualitative and quantitative approaches. nih.gov Qualitative analysis confirms the presence or absence of the compound, while quantitative analysis determines its concentration. plos.orgleibniz-hki.de

Qualitative Analysis: Initial identification of this compound in a biological sample is often achieved through chromatographic techniques coupled with spectroscopic detectors. nih.gov Methods like thin-layer chromatography (TLC) can provide a preliminary indication of its presence. iipseries.org Further confirmation is typically obtained using liquid chromatography-mass spectrometry (LC-MS), where the mass-to-charge ratio of the compound provides a highly specific identifier. nih.gov

Quantitative Analysis: Once identified, the amount of this compound can be quantified. High-performance liquid chromatography (HPLC) with a suitable detector, such as a diode-array detector (DAD), is a common and reliable method for this purpose. nih.govinstrument.com.cn By comparing the peak area of this compound in a sample to a calibration curve generated from known concentrations of a pure standard, its concentration in the original biological matrix can be accurately determined. researchgate.net The development of such quantitative methods is crucial for understanding the compound's distribution in natural sources and for various in vitro and in vivo studies. nih.govsydney.edu.aucornell.edu

| Analytical Aspect | Commonly Used Techniques | Key Information Provided |

| Qualitative | Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | Presence/absence of this compound, molecular weight confirmation. nih.goviipseries.orgnih.gov |

| Quantitative | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | Concentration of this compound in a sample. instrument.com.cnresearchgate.net |

Advanced Spectroscopic Techniques for Structural Analysis and Metabolite Profiling

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of this compound and for profiling its metabolites in biological systems. imperial.ac.ukbath.ac.ukperkinelmer.comquarto.pub These methods provide in-depth information about the molecule's atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, HSQC, and HMBC), is paramount for the de novo structural determination and verification of this compound. researchgate.netscispace.com These experiments reveal the chemical environment of each proton and carbon atom and how they are connected, allowing for the unambiguous assignment of the compound's structure. researchgate.net For instance, multidimensional NMR has been instrumental in studying the interactions of chalcones with biological targets. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the precise molecular weight of this compound, which is used to determine its elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) experiments, where the molecule is fragmented and the resulting fragments are analyzed, offer additional structural information and can be used to identify this compound in complex mixtures. researchgate.net

Metabolite Profiling: In the context of biological systems, these spectroscopic techniques are vital for metabolite profiling. mdpi.com LC-MS is a powerful tool for detecting and identifying potential metabolites of this compound after its administration to a biological system, such as cell cultures or animal models. By comparing the metabolic profiles of treated and untreated samples, researchers can identify new compounds formed through metabolic processes like hydroxylation or glycosylation.

| Spectroscopic Technique | Information Obtained | Application in this compound Research |

| ¹H and ¹³C NMR | Chemical shifts and coupling constants of protons and carbons. | Confirms the basic carbon-hydrogen framework. researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between atoms, revealing connectivity. | Elucidates the complete molecular structure and stereochemistry. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight. | Determines the elemental formula. researchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns. | Structural confirmation and identification in complex mixtures. researchgate.net |

Chromatographic Methods for Isolation, Purity Assessment, and Quantification

Chromatographic methods are the cornerstone for the isolation of this compound from its natural sources, the assessment of its purity, and its quantification. iipseries.orgresearchgate.netmdpi.com

Isolation: The initial extraction of this compound from plant material, such as Calythropsis aurea, is typically followed by various chromatographic steps to isolate the pure compound. mdpi.comresearchgate.netbotanyjournals.comijpsr.com Column chromatography, often using silica (B1680970) gel or reversed-phase materials, is a common technique for the initial fractionation of the crude extract. researchgate.net Further purification is often achieved using preparative high-performance liquid chromatography (prep-HPLC), which allows for the separation of closely related compounds, yielding this compound with high purity. researchgate.net

Purity Assessment: The purity of an isolated sample of this compound is critical for accurate biological testing. High-performance liquid chromatography (HPLC) is the standard method for assessing purity. nih.govsyinnovation.co.kr A pure sample will ideally show a single, sharp peak in the chromatogram. The purity is often reported as a percentage, calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. Purity of ≥98% as determined by HPLC is a common standard for commercially available reference compounds. syinnovation.co.krpureonebio.com

Quantification: As mentioned previously, HPLC is also the primary technique for the quantification of this compound. instrument.com.cnresearchgate.net The combination of a chromatographic separation with a quantitative detector allows for the precise measurement of the compound's concentration in various samples. nih.gov This is essential for standardizing extracts and for conducting dose-response studies in pharmacological research.

| Chromatographic Technique | Primary Use | Specific Application for this compound |

| Column Chromatography | Initial fractionation and purification. | Separation of this compound from other compounds in a crude plant extract. researchgate.net |

| Preparative HPLC | Final purification of compounds. | Obtaining highly pure this compound for use as a reference standard and for biological assays. researchgate.net |

| Analytical HPLC | Purity assessment and quantification. | Determining the percentage purity of isolated this compound and measuring its concentration. instrument.com.cnsyinnovation.co.kr |

Ecological and Biotechnological Relevance

Ecological Role of Dihydrocalythropsin in Plant Defense Mechanisms

This compound, a member of the chalcone (B49325) family of plant secondary metabolites, plays a significant role in the intricate defense systems of plants. mdpi.com Chalcones and their derivatives are integral components of the flavonoid biosynthetic pathway and are widely distributed in the plant kingdom, often found in fruits, vegetables, and medicinal herbs. mdpi.comnih.gov These compounds are not essential for the primary growth and development of the plant but are crucial for its survival and fitness in a challenging environment. nih.gov

Plants have evolved a variety of defense mechanisms to protect themselves from herbivores and pathogens. nih.gov These defenses can be broadly categorized as physical and chemical. Physical barriers include structures like thorns, spines, and trichomes that deter feeding. nih.govbritannica.com Chemical defenses, on the other hand, involve the production of a vast array of secondary metabolites, including this compound. nih.govgau.edu.bd These compounds can act as toxins, feeding deterrents, or digestibility reducers. nih.gov

The production of defensive compounds like this compound can be either constitutive (always present in the plant) or induced in response to an attack. nih.gov Induced responses allow the plant to conserve resources and only produce costly defenses when necessary. When a plant is damaged by an herbivore, it can trigger a cascade of molecular signals that lead to the increased production of defensive chemicals. nih.gov

Furthermore, some plant secondary metabolites can have a synergistic effect, where the combined impact of different compounds is greater than the sum of their individual effects. nih.gov While specific research on the synergistic interactions of this compound is limited, it is plausible that it acts in concert with other defensive chemicals within the plant to provide a more robust defense.

The ecological significance of this compound lies in its contribution to the chemical arsenal (B13267) that plants use to mediate their interactions with other organisms. This chemical defense is a critical aspect of plant survival and has shaped the co-evolutionary relationships between plants and their herbivores and pathogens.

Potential for Biotechnological Production through Cell Culture or Microbial Fermentation

The promising biological activities of this compound have spurred interest in its production through biotechnological methods, which offer several advantages over traditional extraction from plant sources. researchgate.net These methods, primarily plant cell culture and microbial fermentation, provide a controlled and sustainable means of producing valuable phytochemicals. researchgate.netscielo.br

Plant Cell Culture:

Plant cell culture is a technique where plant cells are grown in vitro on a defined nutrient medium under sterile conditions. researchgate.net This method allows for the production of secondary metabolites like this compound independent of geographical location, climate, and season. researchgate.net A key advantage is the potential for consistent and high-quality compound production. researchgate.net However, challenges such as low yields and the unpredictable behavior of cell lines can be significant barriers to commercial-scale production. researchgate.net

Adventitious root cultures, a type of organ culture, are considered a particularly promising system for the continuous production of phytochemicals. researchgate.netmdpi.com These cultures are known for their genetic stability and high biosynthetic capacity compared to undifferentiated cell cultures. researchgate.net For this compound, establishing adventitious root cultures of Calythropsis aurea could be a viable strategy for its production.

Microbial Fermentation:

Microbial fermentation involves the use of microorganisms, such as bacteria or fungi, to produce desired compounds. researchgate.netsrce.hr This approach can be highly efficient and scalable. frontiersin.org For compounds like this compound, microbial fermentation can be achieved through two main strategies: biotransformation or de novo synthesis. scielo.br

Biotransformation: In this process, a precursor molecule that is structurally similar to the target compound is supplied to the microbial culture. The microorganisms then use their enzymatic machinery to convert the precursor into the desired product. For instance, studies have shown that certain microbes like Rhizopus oryzae and Mucor hiemalis can transform other chalcones. researchgate.net A similar approach could be developed for this compound by providing a suitable chalcone precursor to a selected microbial strain.

De Novo Synthesis: This involves engineering a microorganism to produce the target compound from simple carbon sources like glucose. scielo.br This is a more complex approach that requires the introduction of the entire biosynthetic pathway for this compound into a host microbe, such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgrsc.org While challenging, this method offers the potential for high-yield production from inexpensive and readily available substrates. rsc.org

The choice between plant cell culture and microbial fermentation depends on various factors, including the complexity of the biosynthetic pathway, the yield of the desired compound, and the cost-effectiveness of the process. For this compound, both avenues present exciting possibilities for sustainable and controlled production.

Metabolic Engineering Approaches for Enhanced this compound Biosynthesis

Metabolic engineering offers a powerful set of tools to enhance the production of valuable plant secondary metabolites like this compound in both plant and microbial systems. nih.govfrontiersin.org The primary goal of metabolic engineering is to rationally modify the metabolic pathways of an organism to increase the flux towards the desired product. rsc.org

Enhancing Biosynthesis in Plant Systems:

In plant cell or organ cultures, metabolic engineering strategies can be employed to boost the production of this compound. This can involve:

Overexpression of Key Biosynthetic Genes: The biosynthesis of chalcones begins with the enzyme chalcone synthase (CHS), which plays a pivotal role. mdpi.com Overexpressing the gene encoding CHS, as well as other key enzymes in the this compound pathway, can lead to increased production. frontiersin.org

Down-regulation of Competing Pathways: Metabolic pathways in plants are interconnected, and the precursors for this compound biosynthesis may also be used in other pathways. rsc.org By using techniques like RNA interference (RNAi) or CRISPR-Cas9 to down-regulate the expression of enzymes in competing pathways, more precursors can be channeled towards this compound production. rsc.org

Elicitation: The production of secondary metabolites in plant cultures can often be enhanced by the addition of "elicitors," which are molecules that trigger defense responses. mdpi.com Identifying and applying suitable elicitors to Calythropsis aurea cultures could significantly increase the yield of this compound.

Engineering Microbial Systems for Production:

Reconstructing the this compound biosynthetic pathway in a microbial host like E. coli or S. cerevisiae opens up a wide range of metabolic engineering strategies for yield improvement:

Pathway Optimization: This involves expressing the necessary biosynthetic enzymes from Calythropsis aurea in the microbial host and ensuring they function efficiently. This may require codon optimization of the plant genes for expression in the microbe and balancing the expression levels of different enzymes in the pathway. mdpi.com

Increasing Precursor Supply: The biosynthesis of chalcones relies on precursors from the host's central metabolism, such as acetyl-CoA and aromatic amino acids derived from the shikimate pathway. frontiersin.orgmdpi.com Engineering the host's metabolism to increase the intracellular pools of these precursors is a common strategy to boost production. rsc.orgmdpi.com

Cofactor Engineering: Many enzymatic reactions in biosynthetic pathways require cofactors like NADPH and ATP. rsc.orgmdpi.com Engineering the host to increase the availability of these cofactors can enhance the efficiency of the pathway. rsc.org

Fermentation Process Optimization: The production of this compound in a microbial system can be further optimized by controlling the fermentation conditions, such as temperature, pH, and nutrient feeding strategies. mdpi.com

Recent advances in synthetic biology and metabolic engineering have led to the successful production of various complex plant natural products in microbial systems. rsc.org These approaches hold great promise for developing a commercially viable process for the production of this compound.

Table of Research Findings on Biotechnological Production and Metabolic Engineering

| Research Area | Key Finding | Potential Application for this compound |

|---|---|---|

| Plant Cell Culture | Adventitious root cultures offer genetic stability and high biosynthetic capacity for secondary metabolites. researchgate.netmdpi.com | Development of Calythropsis aurea adventitious root cultures for consistent this compound production. |

| Microbial Biotransformation | Microorganisms like Rhizopus oryzae and Mucor hiemalis can transform chalcones into new derivatives. researchgate.net | Screening for microbial strains capable of converting a precursor into this compound. |

| Metabolic Engineering in Microbes | Heterologous biosynthesis of complex molecules is achievable by introducing the entire biosynthetic pathway into hosts like E. coli or S. cerevisiae. frontiersin.orgrsc.org | Engineering a microbial host for de novo synthesis of this compound from simple carbon sources. |

| Metabolic Engineering in Plants | Overexpression of key biosynthetic genes (e.g., chalcone synthase) and downregulation of competing pathways can increase product yield. mdpi.comfrontiersin.orgrsc.org | Modifying the genetic makeup of Calythropsis aurea cell cultures to enhance this compound biosynthesis. |

| Elicitation | The addition of elicitors can trigger defense responses and enhance secondary metabolite production in plant cultures. mdpi.com | Identifying and using elicitors to stimulate higher yields of this compound in cell or root cultures. |

Future Directions and Research Gaps in Dihydrocalythropsin Research

Elucidation of Novel Molecular and Cellular Mechanisms of Action

Initial research has suggested that Dihydrocalythropsin, along with its counterpart Calythropsin (B134639), exhibits a pattern of differential cytotoxicity in the National Cancer Institute's 60-cell line assay that is similar to compounds known to interact with tubulin. nih.govscispace.com This provides a foundational hypothesis for its mechanism of action. However, this potential interaction requires more direct and detailed investigation. Future research should focus on in vitro tubulin polymerization assays specifically with this compound to confirm and quantify this effect. academicjournals.org

Beyond tubulin interaction, the broader family of chalcones is known to influence a variety of cellular pathways. nih.gov These represent unexplored territories for this compound. Key areas for future investigation include:

Proteasome Inhibition: The ubiquitin-proteasome system is crucial for protein degradation and a validated target in cancer therapy. nih.gov Studies are needed to determine if this compound can inhibit proteasomal activity, similar to other chalcones. nih.gov

Modulation of p53: The p53 tumor suppressor protein is a central regulator of cell cycle arrest and apoptosis. nih.gov Research should explore whether this compound can modulate p53 expression or activity, a mechanism observed for other compounds in its class. nih.gov

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. nih.gov The electrophilic nature of the α,β-unsaturated carbonyl system in chalcones can lead to interaction with key proteins in this pathway, such as IKKβ. nih.gov Investigating this compound's effect on NF-κB activation is a critical next step.

Design and Synthesis of New this compound Derivatives with Enhanced Specificity

The development of derivatives from a lead natural compound is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. slideshare.netcollaborativedrug.compharmacy180.comashp.org For this compound, a systematic structure-activity relationship (SAR) study is a significant research gap. Such studies involve the synthesis of a series of derivatives with targeted modifications to the molecular scaffold. slideshare.net

Future research should focus on:

Systematic Modifications: The synthesis of analogs could involve altering the substitution patterns on both aromatic rings of the this compound structure. The biological effects of chalcones are often dependent on the presence, number, and position of functional groups like hydroxyl and methoxy (B1213986) groups. academicjournals.org

Green Synthesis Approaches: Modern synthetic chemistry emphasizes environmentally friendly methods. nih.gov The development of "green" synthesis protocols for this compound derivatives, potentially using bio-catalysts, would be a valuable contribution. nih.gov

Goal of Enhanced Specificity: The primary objective of creating derivatives would be to enhance specificity towards a particular molecular target, once definitively identified (as per section 9.1). For example, if tubulin interaction is confirmed, derivatives could be designed to optimize binding to the colchicine-binding site, similar to combretastatin-like chalcones. nih.govresearchgate.net This could lead to compounds with a better therapeutic index.

The general process for synthesizing dihydrochalcone (B1670589) derivatives often involves the Claisen-Schmidt condensation to form a chalcone (B49325), followed by selective hydrogenation of the α,β-double bond. botanyjournals.comnih.gov

Development of Advanced In Vitro Research Models (e.g., 3D Cell Culture Systems, Organ-on-chip Technologies)

Traditional two-dimensional (2D) cell cultures, while useful for initial high-throughput screening, often fail to replicate the complex microenvironment of native human tissues. uu.nlnih.gov This can lead to poor prediction of a compound's efficacy and toxicity in vivo. lek.com Advanced in vitro models offer a more physiologically relevant context for preclinical research. nih.govmdpi.com

Future this compound research would greatly benefit from the adoption of:

3D Cell Culture Systems: These models, including spheroids and organoids, allow cells to grow and interact with an extracellular matrix in three dimensions. promega.jpibidi.comgbo.com This better mimics tissue-like structures, nutrient gradients, and cell-cell interactions found in vivo. promega.jpreact4life.com Utilizing patient-derived cancer organoids could provide significant insights into the efficacy of this compound against specific tumor types. promega.jpnih.gov

Organ-on-chip (OOC) Technologies: OOCs are microfluidic devices that simulate the activities and physiological responses of entire organs. wikipedia.orgmdpi.comharvard.edu These chips contain living human cells in continuously perfused microchannels, recreating tissue-tissue interfaces and mechanical forces. harvard.eduwearecellix.com An OOC platform could be used to study the efficacy of this compound in a multi-organ context, providing data on its potential effects on a "human-on-a-chip" system and helping to predict its absorption and metabolism. mdpi.comwikipedia.org The standardization of these technologies is underway, which will further increase their reliability for drug development. europa.eu

The adoption of these advanced models would represent a significant leap forward in the preclinical evaluation of this compound, potentially reducing the reliance on animal models and improving the translatability of findings to human patients. uu.nleuropa.eu

Comparative Studies with Other Dihydrochalcones for Broader Efficacy Profiling

This compound belongs to the dihydrochalcone subclass of flavonoids, which includes numerous compounds with diverse biological activities. nih.govresearchgate.net To understand the unique therapeutic potential of this compound, it is essential to perform comparative studies against other structurally related dihydrochalcones.

Future research should include:

Direct Head-to-Head Comparisons: Studies should be designed to directly compare the cytotoxic, anti-inflammatory, or other relevant biological activities of this compound with other well-characterized dihydrochalcones like Phloretin (B1677691) or Neohesperidin (B1678168) dihydrochalcone. mdpi.comresearchgate.net This would help to establish whether this compound has a superior or distinct efficacy profile.

Mechanism-Based Comparisons: Once the primary mechanism of action for this compound is better understood, comparative studies can focus on that specific target. For instance, if it is confirmed as a tubulin-binding agent, its potency could be compared to other chalcones and dihydrochalcones known to act on the cytoskeleton. researchgate.net

Broadening the Scope: Dihydrochalcones have been investigated for a wide range of pharmacological properties, including antidiabetic, antioxidant, and antimicrobial effects. nih.govresearchgate.netresearchgate.net Screening this compound in these assays and comparing its performance to other dihydrochalcones could uncover novel therapeutic applications beyond its currently presumed anticancer activity.

Such comparative profiling is crucial for positioning this compound within the broader landscape of dihydrochalcones and for identifying the specific disease contexts where it may offer the most significant therapeutic advantage.

Q & A

Q. How should researchers document negative or inconclusive results in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.